N,N',N''-Trimethylbis(hexamethylene)triamine
Overview
Description
Mechanism of Action
Target of Action
N,N’,N’'-Trimethylbis(hexamethylene)triamine is a polyamine . Its primary targets are the complexes formed by dicarboxylic ligands with open-chain polyammonium cations . These targets play a crucial role in maintaining the stability of these complexes .
Mode of Action
N,N’,N’'-Trimethylbis(hexamethylene)triamine interacts with its targets by binding to the dicarboxylic ligands of the open-chain polyammonium cations . This interaction results in the formation of stable complexes .
Biochemical Pathways
The biochemical pathways affected by N,N’,N’'-Trimethylbis(hexamethylene)triamine involve the formation and stabilization of complexes with dicarboxylic ligands . The downstream effects of these pathways include enhanced stability of these complexes .
Result of Action
The molecular and cellular effects of N,N’,N’'-Trimethylbis(hexamethylene)triamine’s action primarily involve the stabilization of complexes formed by dicarboxylic ligands with open-chain polyammonium cations . This stabilization can potentially influence the function and activity of these complexes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N’,N’‘-Trimethylbis(hexamethylene)triamine. Factors such as pH, temperature, and presence of other ions can affect the stability of the complexes formed by N,N’,N’'-Trimethylbis(hexamethylene)triamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Trimethylbis(hexamethylene)triamine typically involves the reaction of hexamethylene diamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired polyamine structure .
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Trimethylbis(hexamethylene)triamine involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process ensures high yield and purity of the final product, which is then subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Trimethylbis(hexamethylene)triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted amines, amine oxides, and reduced amine derivatives .
Scientific Research Applications
N,N’,N’'-Trimethylbis(hexamethylene)triamine has a wide range of applications in scientific research:
Biology: The compound is employed in the investigation of polyamine interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications, particularly in the modulation of polyamine pathways, is ongoing.
Comparison with Similar Compounds
Hexamethylene diamine: A simpler diamine with similar structural features but lacking the methyl groups.
N,N’-Dimethylhexamethylene diamine: Similar in structure but with fewer methyl groups.
N,N,N’,N’-Tetramethylhexamethylene diamine: Contains more methyl groups, leading to different chemical properties.
Uniqueness: N,N’,N’'-Trimethylbis(hexamethylene)triamine is unique due to its specific polyamine structure, which provides distinct stability and reactivity characteristics compared to other similar compounds. Its ability to form stable complexes with dicarboxylic ligands makes it particularly valuable in research applications .
Properties
IUPAC Name |
N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPZJBVIVCMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)CCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402317 | |
Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86018-07-7 | |
Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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